molecular formula C14H20O B14360276 3-Methyl-1-phenylhept-1-en-3-ol CAS No. 91671-45-3

3-Methyl-1-phenylhept-1-en-3-ol

Cat. No.: B14360276
CAS No.: 91671-45-3
M. Wt: 204.31 g/mol
InChI Key: XMKLPICZPKZZGP-UHFFFAOYSA-N
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Description

3-Methyl-1-phenylhept-1-en-3-ol: is an organic compound with the molecular formula C14H20O. It is a member of the alcohol family, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom. This compound is notable for its unique structure, which includes a phenyl group and a heptene chain, making it a subject of interest in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-1-phenylhept-1-en-3-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with a suitable aldehyde or ketone under catalytic conditions. The reaction typically requires a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. Catalysts such as palladium or platinum may be employed to enhance the reaction rate and selectivity. The process is carefully monitored to ensure the purity and quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-1-phenylhept-1-en-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nitric acid (HNO3), bromine (Br2)

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Methyl-1-phenylhept-1-en-3-ol is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it valuable in the development of new materials and chemical processes .

Biology: In biological research, this compound is studied for its potential effects on cellular processes and its interactions with biological molecules. It may serve as a model compound for understanding the behavior of similar alcohols in biological systems .

Medicine: Research is ongoing to explore its pharmacological activities and therapeutic potential .

Industry: In the industrial sector, this compound is utilized in the production of fragrances, flavors, and other specialty chemicals. Its ability to undergo various chemical reactions makes it a versatile building block for industrial applications .

Mechanism of Action

The mechanism of action of 3-Methyl-1-phenylhept-1-en-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 3-Methyl-1-phenylhept-1-en-3-ol is unique due to its specific combination of a phenyl group and a heptene chain. This structure imparts distinct chemical and physical properties, making it valuable in various applications. Its ability to undergo diverse chemical reactions further enhances its versatility compared to similar compounds .

Properties

CAS No.

91671-45-3

Molecular Formula

C14H20O

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-1-phenylhept-1-en-3-ol

InChI

InChI=1S/C14H20O/c1-3-4-11-14(2,15)12-10-13-8-6-5-7-9-13/h5-10,12,15H,3-4,11H2,1-2H3

InChI Key

XMKLPICZPKZZGP-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(C=CC1=CC=CC=C1)O

Origin of Product

United States

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